molecular formula C19H20FN3O2 B2907663 1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954610-39-0

1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B2907663
CAS No.: 954610-39-0
M. Wt: 341.386
InChI Key: GIBHRCWNGQBIOO-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a urea derivative characterized by two distinct substituents: a 4-fluorophenylmethyl group and a 5-oxo-1-phenylpyrrolidin-3-ylmethyl moiety. Urea derivatives are widely studied for their diverse biological activities, including enzyme modulation and receptor binding. Though specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with pharmacologically active urea analogs, such as glucokinase activators and analgesics .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-16-8-6-14(7-9-16)11-21-19(25)22-12-15-10-18(24)23(13-15)17-4-2-1-3-5-17/h1-9,15H,10-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBHRCWNGQBIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorophenylmethyl intermediate.

    Synthesis of the pyrrolidinone intermediate: This involves the reaction of phenylacetic acid with an appropriate amine to form the pyrrolidinone ring.

    Coupling reaction: The final step involves the coupling of the fluorophenylmethyl intermediate with the pyrrolidinone intermediate in the presence of a urea derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name / ID Key Substituents Biological Activity/Use Reference
Target Compound 4-Fluorophenylmethyl, 5-oxo-1-phenylpyrrolidin-3-ylmethyl Not explicitly reported (inferred potential)
1-(4-(3-Chloro-2-fluorophenoxy)pyridin-2-yl)-3-methylurea (1) Chloro-fluorophenoxy, pyridinyl, methyl Glucokinase activation
(E)-1-(4-(4-Triazinan-2-ylidene)phenoxy)pyridin-2-yl)-3-methylurea (3) Triazinan-2-ylidene amino, pyridinyl, methyl Analgesic (potential)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (7n) Chloro-trifluoromethylphenyl, pyridinylmethyl thio Anticancer/antifungal (inferred from class)
Epoxiconazole Triazole, fluorophenyl, chlorophenyl, oxirane Agricultural fungicide

Key Observations:

Substituent Diversity :

  • The 4-fluorophenylmethyl group in the target compound is structurally analogous to the 4-fluorophenyl moiety in epoxiconazole, a triazole fungicide . However, the urea backbone distinguishes it from triazole-based pesticides.
  • The 5-oxo-pyrrolidin-3-ylmethyl group introduces a lactam ring, which may enhance hydrogen-bonding capacity compared to simpler alkyl or aryl substituents in compounds like 7n .

In contrast, triazinan-2-ylidene-containing derivatives (e.g., compound 3) exhibit analgesic properties, highlighting how minor structural changes drastically alter pharmacological profiles .

Research Findings and Implications

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: The pyrrolidinone ring may resist oxidative metabolism better than open-chain analogs, as seen in pyrrolidine-containing drugs .

Functional Group Impact on Target Binding

  • Urea Backbone : The urea moiety facilitates hydrogen bonding with enzymes or receptors, a feature shared with glucokinase activators like compound 1 .
  • Fluorophenyl vs. Trifluoromethylphenyl: The absence of a trifluoromethyl group (cf.

Biological Activity

1-[(4-Fluorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H17FN2O2
  • Molecular Weight : 288.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structure allows it to modulate biochemical pathways by binding to active sites on target proteins, thereby influencing their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting signaling cascades related to pain, inflammation, or other physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Analgesic Properties

Studies have shown that this compound may function as a TRPV1 antagonist, which is significant for pain management. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor known for its role in pain sensation.

Study Findings
The compound demonstrated potent antagonistic activity against the TRPV1 receptor. Docking studies indicated favorable binding interactions similar to known TRPV1 antagonists.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

  • TRPV1 Antagonism : A study highlighted the development of urea derivatives that showed significant TRPV1 antagonistic properties, suggesting that modifications in the urea structure can enhance efficacy against pain pathways .
  • Pharmacokinetics and Toxicity : Research into the pharmacokinetic profiles of similar compounds indicated that structural modifications could lead to improved bioavailability and reduced toxicity .
  • In Vivo Studies : Animal models have been used to assess the analgesic effects of urea derivatives, showing promising results in reducing pain responses without significant side effects .

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